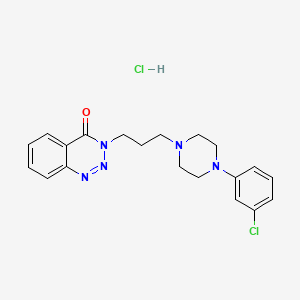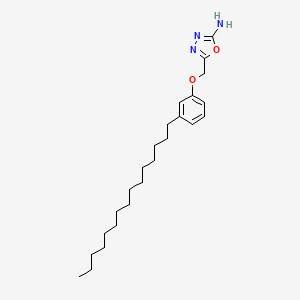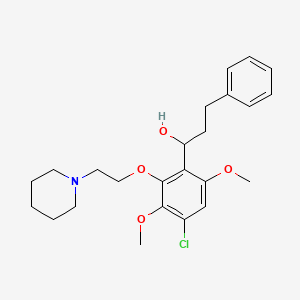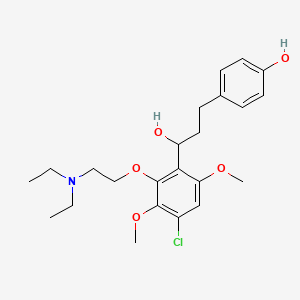
alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes chloro, diethylamino, ethoxy, dimethoxy, and hydroxybenzene groups, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol typically involves condensation reactions, the use of transition metal complexes, and reactions with elemental selenium. The process may include steps such as:
Condensation Reaction: Combining N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium.
Transition Metal Complexes: Utilizing metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), and Pd(II) to form complexes.
Demethylation Reactions: Employing hydrogen bromide and boron tribromide as catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions involving halogens or other substituents.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing reagents like halogens (chlorine, bromine) and catalysts (iron, aluminum chloride).
Major Products
The major products formed from these reactions include various substituted benzene derivatives, phenols, and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in metal complexes with biological activity.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its thermal stability and flame resistance.
作用機序
The mechanism of action of alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, influencing cellular processes like apoptosis, signal transduction, and gene expression .
類似化合物との比較
Similar Compounds
Uniqueness
Alpha-(4-Chloro-2-(2-(diethylamino)ethoxy)-3,6-dimethoxyphenyl)-4-hydroxybenzenepropanol stands out due to its unique combination of functional groups, which imparts specific chemical and biological properties. Its versatility in undergoing various chemical reactions and forming stable complexes with transition metals makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
88770-79-0 |
|---|---|
分子式 |
C23H32ClNO5 |
分子量 |
438.0 g/mol |
IUPAC名 |
4-[3-[4-chloro-2-[2-(diethylamino)ethoxy]-3,6-dimethoxyphenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C23H32ClNO5/c1-5-25(6-2)13-14-30-23-21(20(28-3)15-18(24)22(23)29-4)19(27)12-9-16-7-10-17(26)11-8-16/h7-8,10-11,15,19,26-27H,5-6,9,12-14H2,1-4H3 |
InChIキー |
KYUBCGWMYANORF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=C(C(=CC(=C1OC)Cl)OC)C(CCC2=CC=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


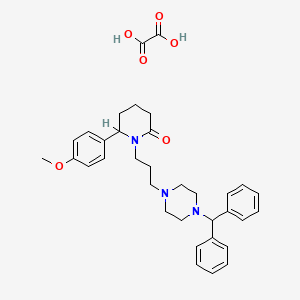
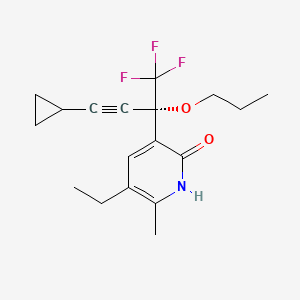
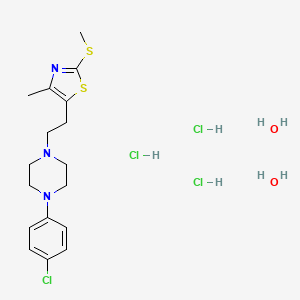
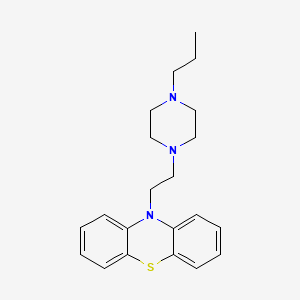
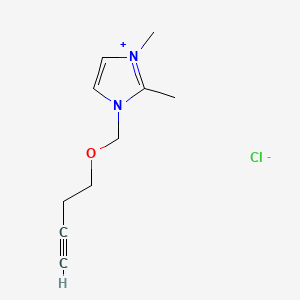
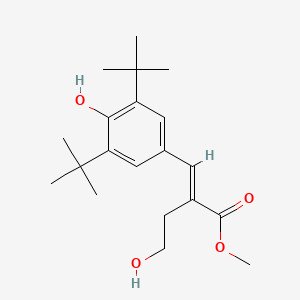
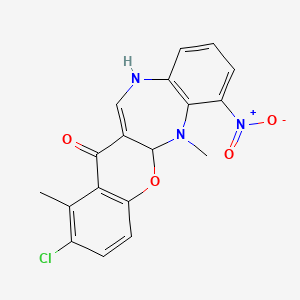
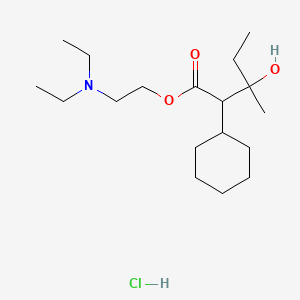
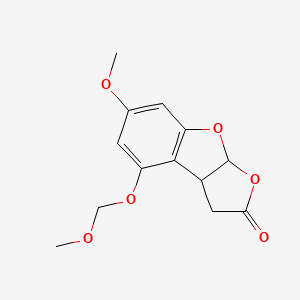
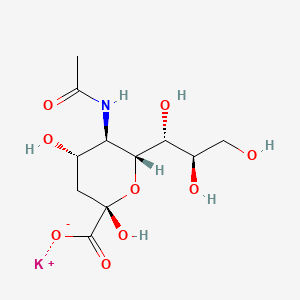
![2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-](/img/structure/B12745826.png)
